An In-depth Technical Guide to the Chemical Properties and Potential Applications of N4-Allyl-6-chloropyrimidine-4,5-diamine
An In-depth Technical Guide to the Chemical Properties and Potential Applications of N4-Allyl-6-chloropyrimidine-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Allyl-6-chloropyrimidine-4,5-diamine is a substituted diaminopyrimidine with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its core chemical properties, a proposed synthesis protocol, expected reactivity, and potential biological activities based on extensive analysis of related pyrimidine derivatives. The information herein is intended to serve as a foundational resource for researchers initiating studies on this molecule.
Core Chemical Properties
N4-Allyl-6-chloropyrimidine-4,5-diamine is identified by the following core properties:
| Property | Value | Source |
| CAS Number | 181304-94-9 | [1] |
| Molecular Formula | C₇H₉ClN₄ | [1] |
| Molecular Weight | 184.63 g/mol | [1] |
| Canonical SMILES | C=CCNCC1=C(N=CN=C1Cl)N | Inferred |
| IUPAC Name | N4-allyl-6-chloropyrimidine-4,5-diamine | Inferred |
Proposed Synthesis
A specific, detailed synthesis protocol for N4-Allyl-6-chloropyrimidine-4,5-diamine is not explicitly published. However, based on general methods for the N-alkylation of chloropyrimidines, a feasible synthetic route can be proposed. The synthesis would likely involve the nucleophilic substitution of an allyl group onto a diaminopyrimidine core. A plausible approach is the reaction of 4,5-diamino-6-chloropyrimidine with an allyl halide.
Proposed Experimental Protocol: Synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine
Materials:
-
4,5-Diamino-6-chloropyrimidine
-
Allyl bromide
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of 4,5-diamino-6-chloropyrimidine (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N4-Allyl-6-chloropyrimidine-4,5-diamine.
DOT Script for Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine.
Predicted Spectral Data
While experimental spectra for N4-Allyl-6-chloropyrimidine-4,5-diamine are not available, predictions can be made based on the analysis of its structural fragments and comparison with related compounds.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show characteristic signals for the allyl group and the pyrimidine ring proton. The amino protons may appear as broad singlets.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | Pyrimidine C2-H |
| ~5.9 | m | 1H | -CH=CH₂ |
| ~5.2 | m | 2H | -CH=CH₂ |
| ~4.0 | t | 2H | -NH-CH₂- |
| ~5.0-6.0 | br s | 2H | -NH₂ |
| ~4.5 | br s | 1H | -NH- |
13C NMR Spectroscopy
The 13C NMR spectrum would display signals corresponding to the pyrimidine ring carbons and the allyl group carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C4, C6 |
| ~150 | C2 |
| ~135 | -CH=CH₂ |
| ~117 | -CH=CH₂ |
| ~120 | C5 |
| ~45 | -NH-CH₂- |
Mass Spectrometry
The mass spectrum (electron ionization) would be expected to show a molecular ion peak [M]⁺ at m/z 184, with an isotopic peak [M+2]⁺ at m/z 186 of approximately one-third the intensity, characteristic of the presence of a chlorine atom. Fragmentation would likely involve the loss of the allyl group and other characteristic pyrimidine ring cleavages.
Infrared (IR) Spectroscopy
The IR spectrum of the parent compound, 6-chloropyrimidine-4,5-diamine, is available and provides a basis for prediction.[2] The spectrum of the N4-allyl derivative would additionally feature C-H stretching and bending vibrations for the allyl group.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amines) |
| 3100-3000 | C-H stretching (alkene) |
| 1650-1630 | C=C stretching (alkene) |
| 1600-1450 | C=N and C=C stretching (pyrimidine ring) |
| ~1000 | C-Cl stretching |
Chemical Reactivity
The reactivity of N4-Allyl-6-chloropyrimidine-4,5-diamine is primarily dictated by the electron-deficient nature of the pyrimidine ring, the presence of the reactive chlorine atom, the nucleophilic amino groups, and the double bond of the allyl group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution. The reactivity of halopyrimidines generally follows the order C4(6) > C2 > C5.[3] Therefore, the C6-chloro substituent is expected to be readily displaced by various nucleophiles, providing a route to further functionalize the molecule.
DOT Script for SNAr Reactivity
Caption: General scheme for nucleophilic aromatic substitution on the title compound.
Reactions of the Amino Groups
The amino groups at positions 4 and 5 can undergo typical reactions of primary and secondary amines, such as acylation, alkylation, and condensation with aldehydes or ketones.
Reactions of the Allyl Group
The double bond in the allyl group can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation. It can also be involved in transition metal-catalyzed cross-coupling reactions.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for N4-Allyl-6-chloropyrimidine-4,5-diamine, the diaminopyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic areas.
Kinase Inhibition
Substituted pyrimidines are prominent in the development of kinase inhibitors for cancer therapy.[4][5][6] The 2,4-diaminopyrimidine moiety can form key hydrogen bond interactions with the hinge region of many kinases.[4] It is plausible that N4-Allyl-6-chloropyrimidine-4,5-diamine could serve as a scaffold for the development of inhibitors targeting protein kinases involved in cell proliferation and survival signaling pathways, such as EGFR, VEGFR, or Aurora kinases.[4][5]
DOT Script for Potential Kinase Inhibition Pathway
Caption: Hypothesized mechanism of action via protein kinase inhibition.
Antimicrobial Activity
Chloropyrimidine derivatives have been identified as a class of antimicrobial agents with activity against bacteria, including Mycobacterium tuberculosis, and fungi.[7][8] The presence of the chloro-substituent and the diaminopyrimidine core suggests that N4-Allyl-6-chloropyrimidine-4,5-diamine could be investigated for its antimicrobial properties.
Antitumor Activity
Numerous 2,4-diaminopyrimidine derivatives have demonstrated potent antitumor activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.[9][10] The structural features of N4-Allyl-6-chloropyrimidine-4,5-diamine make it a candidate for evaluation in cancer cell line screening assays.
Conclusion
N4-Allyl-6-chloropyrimidine-4,5-diamine is a molecule of significant interest for chemical and biological research. Although specific experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-established chemistry and biology of the diaminopyrimidine scaffold. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound.
References
- 1. CAS 181304-94-9 | N4-Allyl-6-chloropyrimidine-4,5-diamine - Synblock [synblock.com]
- 2. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
